Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a methoxy group, and a chlorobenzyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-b]pyridine ring system.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Chlorobenzyl Moiety: The chlorobenzyl group is typically introduced through nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the intermediate compound.
Final Coupling and Esterification: The final step involves the coupling of the intermediate with ethyl chloroformate or a similar esterifying agent to form the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[((2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound shares structural similarities with the presence of a chlorobenzyl moiety and an ethyl ester group.
Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Another structurally related compound with potential biological activities.
Uniqueness
Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is unique due to its specific thieno[2,3-b]pyridine core and the combination of functional groups that confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-[[(4-chlorophenyl)methoxyamino]methylideneamino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-3-26-19(24)17-16(15-14(25-2)8-9-21-18(15)28-17)22-11-23-27-10-12-4-6-13(20)7-5-12/h4-9,11H,3,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGRDOMBMODSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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